Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride

Mass Spectrometry Identification HPLC Method Development Impurity Profiling

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride, designated as Finasteride Impurity 12 (CAS 1346604-11-2), is a synthetic 4-azasteroid and a key process-related impurity of the 5α-reductase inhibitor Finasteride. It is structurally characterized by the replacement of the N-(1,1-dimethylethyl)carboxamide (tert-butylcarbamoyl) side chain with a 17β-propionyl ester group, yielding a molecular formula of C21H31NO2 and a molecular weight of 329.48 g/mol.

Molecular Formula C21H31NO2
Molecular Weight 329.484
CAS No. 1346604-11-2
Cat. No. B585782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride
CAS1346604-11-2
Synonyms(4aR,4bS,6aS,7S,9aS,9bS,11aR)-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-7-(1-oxopropyl)-2H-indeno[5,4-f]quinolin-2-one; 
Molecular FormulaC21H31NO2
Molecular Weight329.484
Structural Identifiers
SMILESCCC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C
InChIInChI=1S/C21H31NO2/c1-4-17(23)16-7-6-14-13-5-8-18-21(3,12-10-19(24)22-18)15(13)9-11-20(14,16)2/h10,12-16,18H,4-9,11H2,1-3H3,(H,22,24)/t13-,14-,15-,16+,18+,20-,21+/m0/s1
InChIKeyYSLFTQVHOQDRAP-QCVZGKPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride: A Critical Process-Specific Impurity Reference Standard for Finasteride Quality Control


Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride, designated as Finasteride Impurity 12 (CAS 1346604-11-2), is a synthetic 4-azasteroid and a key process-related impurity of the 5α-reductase inhibitor Finasteride [1]. It is structurally characterized by the replacement of the N-(1,1-dimethylethyl)carboxamide (tert-butylcarbamoyl) side chain with a 17β-propionyl ester group, yielding a molecular formula of C21H31NO2 and a molecular weight of 329.48 g/mol . This structural modification fundamentally distinguishes it from the parent drug (C23H36N2O2; 372.54 g/mol) and the European Pharmacopoeia (EP) specific impurities A, B, and C, making it an essential tool for chromatographic method development and impurity profiling rather than a therapeutic candidate.

Why Finasteride Impurity 12 Cannot Be Substituted by Other Pharmacopeial Impurities in Analytical Methods


Generic impurity reference standards are not interchangeable for the accurate quantification of Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride. Its unique structure, lacking the nitrogen-containing tert-butylcarbamoyl moiety, fundamentally alters its chromatographic polarity and mass spectrometric fragmentation pattern compared to Finasteride and its EP impurities A, B, and C [1]. Pharmacopeial liquid chromatography methods for Finasteride related substances specify relative retention times (RRTs) for named impurities (e.g., Impurity A RRT ~0.9, Impurity C RRT ~1.3) [2]; however, an unlisted process impurity like Impurity 12 can co-elute or interfere, leading to systematic quantitation errors if misidentified using an incorrect standard [3]. Using a verified standard for this specific impurity is therefore mandatory for robust analytical method validation, quality control release testing, and to meet regulatory expectations for unknown impurity identification under ICH Q3A guidelines.

Quantitative Differentiation Evidence for Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride as a Reference Standard


Molecular Weight and Polarity Shift Relative to Finasteride and EP Impurities A-C

The target compound's molecular mass of 329.48 Da is 43.07 Da lower than that of Finasteride (372.55 Da) . This is because it replaces the N-(tert-butylcarbamoyl) side chain (-CONHC(CH3)3) with a propionyl ester (-COCH2CH3), a change that makes it significantly less polar than Finasteride and its common carboxamide-bearing impurities [1]. In reversed-phase HPLC, this structural difference directly translates to a distinct retention time, separating it from other closely related substances and enabling its use as a system suitability marker for resolving critical peak pairs during method validation [2]. In mass spectrometry, the unique precursor ion of m/z 329.48 provides a selective and sensitive analytical target, free from the isobaric interferences possible with other impurities.

Mass Spectrometry Identification HPLC Method Development Impurity Profiling

Classification as a Stable Process Impurity Distinct from Major Degradants

A comprehensive HPLC-Q-TOF-MS study identified 15 impurities in Finasteride API, categorizing them by source using forced degradation tests (acid, base, oxidation, heat, light) [1]. Impurity 12 was unequivocally classified as a process impurity, meaning its presence is linked to side reactions during synthesis rather than drug substance degradation [2]. In contrast, Impurities 2, 4, 6, 8, and C were identified as potential degradation products or mixed-origin impurities [3]. This distinction is critical because a process impurity is controlled by optimizing the manufacturing route, while a degradation product requires stability testing and specific storage conditions. Therefore, sourcing a reference standard for Impurity 12 is a procurement priority for manufacturers aiming to monitor and improve a specific synthetic pathway, rather than for generic stability studies.

Forced Degradation Studies Process Control ICH Q3A Compliance

Distinct Thermal Stability Profile Differentiating from Finasteride API

The target compound exhibits a melting point exceeding 261°C with decomposition . This is a significant and measurable difference from the Finasteride API, which melts at 253°C . A melting point of >261°C (dec.) indicates a different crystal lattice energy and thermal degradation pathway compared to the parent drug. This thermal behavior can be exploited as a simple, low-cost identity test during solid-state characterization, and it suggests the compound will not co-crystallize with Finasteride under standard storage conditions, maintaining its distinct analytical signature as an impurity marker.

Pre-formulation Analysis Thermal Analysis Reference Standard Characterization

Commercial Availability as a Certified Impurity Standard vs. Non-Pharmacopeial Custom Synthesis

Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride is commercially available from multiple specialist suppliers (e.g., CymitQuimica, Santa Cruz Biotechnology, CATO) as a pre-characterized impurity standard with a typical HPLC purity of >95% . For instance, CATO supplies it under ISO 17034 certification, a internationally recognized quality system for reference material producers [1]. Procuring a pre-qualified standard simplifies regulatory dossier filing, as the standard's traceability and characterization data are provided in a comprehensive Certificate of Analysis. This contrasts sharply with requesting a custom synthesis of this or a similar impurity from a contract research organization, which introduces additional delays for structural confirmation, purity assignment, and stability testing.

Reference Standard Procurement Regulatory Dossier Filing ISO 17034 Certification

Primary Application Scenarios for Procuring and Utilizing Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride Standards


Method Validation for Finasteride Related Substances in a Generic ANDA Filing

This is the primary procurement driver. During the development of an Abbreviated New Drug Application (ANDA), analytical laboratories must validate an HPLC/UPLC method capable of resolving all potential impurities. As a process impurity with a distinct retention time from EP Impurities A, B, and C [1], a certified standard of this compound is indispensable for establishing system suitability criteria (resolution > 2.0 between this impurity and the nearest eluting peak) and for performing accuracy/precision validation to meet ICH Q2(R1) guidelines. Substitution risks method rejection by regulators.

Root Cause Analysis and Process Optimization in API Manufacturing

When a pilot or production batch of Finasteride shows an unknown impurity above the ICH Q3A reporting threshold (0.05%), a reference standard of this impurity is used to identify and quantify the unknown peak. Since it is classified as a process impurity [2], its level can be traced back to specific manufacturing steps (e.g., incomplete coupling or a side reaction). Quantifying it precisely using the standard informs chemical engineers on how to adjust reaction conditions (e.g., temperature, reagent stoichiometry) to minimize its formation, thereby improving yield and purity.

Qualifying Mass Spectrometry Systems for Impurity Profiling

Due to its unique monoisotopic mass of 329.48 Da and distinct fragmentation pattern (loss of propionyl group vs. loss of tert-butylamine), this compound serves as an ideal mass calibration and system suitability standard for LC-MS and LC-MS/MS instruments dedicated to Finasteride impurity profiling [1]. A daily injection of the standard confirms the instrument's mass accuracy (< 5 ppm error) and sensitivity before analyzing unknown batches, ensuring data integrity for high-resolution mass spectrometry (HRMS) studies like the one that originally characterized it.

Stability-Indicating Method Development and Forced Degradation Studies

To prove an HPLC method is stability-indicating, all potential degradation products must be resolved from the API and each other. The forced degradation study that identified this impurity confirmed it does not form under stress conditions [2]. Using its standard in a peak purity spiking experiment definitively proves that the process impurity peak does not co-elute with any newly formed degradants in stressed samples, a critical piece of evidence for regulatory submissions that the method is specific and suitable for stability testing.

Quote Request

Request a Quote for Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.